ethyl 1-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate ethyl 1-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 859108-07-9
VCID: VC5140754
InChI: InChI=1S/C19H23NO5/c1-3-24-19(23)13-4-6-20(7-5-13)11-14-9-18(22)25-17-8-12(2)16(21)10-15(14)17/h8-10,13,21H,3-7,11H2,1-2H3
SMILES: CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)O
Molecular Formula: C19H23NO5
Molecular Weight: 345.395

ethyl 1-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate

CAS No.: 859108-07-9

Cat. No.: VC5140754

Molecular Formula: C19H23NO5

Molecular Weight: 345.395

* For research use only. Not for human or veterinary use.

ethyl 1-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate - 859108-07-9

Specification

CAS No. 859108-07-9
Molecular Formula C19H23NO5
Molecular Weight 345.395
IUPAC Name ethyl 1-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
Standard InChI InChI=1S/C19H23NO5/c1-3-24-19(23)13-4-6-20(7-5-13)11-14-9-18(22)25-17-8-12(2)16(21)10-15(14)17/h8-10,13,21H,3-7,11H2,1-2H3
Standard InChI Key RELBBFFEKDIJBQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)O

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s architecture comprises two primary components: a coumarin moiety (6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl) and a piperidine ring substituted with an ethyl carboxylate group. The coumarin system features a hydroxyl group at position 6 and a methyl group at position 7, which influence its electronic distribution and hydrogen-bonding capabilities. The piperidine ring, a six-membered nitrogen-containing heterocycle, is functionalized with a methylene bridge linking it to the coumarin core and an ester group at position 4 .

Key structural descriptors include:

  • IUPAC Name: Ethyl 1-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate

  • SMILES: CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)O\text{CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)O}

  • InChIKey: RELBBFFEKDIJBQ-UHFFFAOYSA-N

Physicochemical Characteristics

While solubility data remain unspecified, the compound’s log P (partition coefficient) can be inferred from its structural features. The hydroxyl and ester groups introduce polar regions, whereas the aromatic coumarin and aliphatic piperidine segments contribute to hydrophobic interactions. These properties suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), a common medium for in vitro assays.

PropertyValue
Molecular FormulaC19H23NO5\text{C}_{19}\text{H}_{23}\text{NO}_5
Molecular Weight345.395 g/mol
Hydrogen Bond Donors2 (hydroxyl, piperidine NH)
Hydrogen Bond Acceptors5 (ester, ketone, ether)

Synthesis and Optimization

Synthetic Pathways

The synthesis of ethyl 1-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate involves a multi-step sequence:

  • Coumarin Core Formation: The 6-hydroxy-7-methylcoumarin scaffold is synthesized via Pechmann condensation, where resorcinol derivatives react with β-keto esters under acidic conditions.

  • Piperidine Functionalization: The piperidine ring is introduced through nucleophilic substitution or reductive amination, with the methylene bridge established using alkylating agents.

  • Esterification: The carboxylate group is appended via esterification of piperidine-4-carboxylic acid with ethanol .

Reaction Optimization

Critical parameters include:

  • Temperature Control: Maintaining temperatures below 80°C during coumarin formation prevents decomposition of sensitive intermediates.

  • Catalyst Selection: Lewis acids like BF3OEt2\text{BF}_3 \cdot \text{OEt}_2 enhance yields in Pechmann condensations.

  • Purification Techniques: Column chromatography with silica gel and ethyl acetate/hexane gradients ensures high purity (>95%) .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 8 µg/mL) and fungi (Candida albicans, MIC: 16 µg/mL). The coumarin moiety disrupts microbial cell membranes via lipid peroxidation, while the piperidine ring enhances penetration through hydrophobic barriers .

Enzymatic Interactions

The compound inhibits cyclooxygenase-2 (COX-2) (KiK_i: 0.8 µM) and tyrosinase (KiK_i: 1.2 µM), suggesting anti-inflammatory and depigmenting applications. Molecular docking simulations highlight hydrogen bonding between the hydroxyl group and enzyme active sites .

Applications in Research and Development

Drug Discovery

As a lead compound, it serves as a template for synthesizing analogs with improved pharmacokinetic profiles. For instance, replacing the ethyl ester with a tert-butyl group increases metabolic stability in hepatic microsomes.

Chemical Biology Probes

Fluorescent derivatives tagged with dansyl chloride enable real-time tracking of intracellular distribution in cancer cells, revealing preferential accumulation in mitochondria.

Comparative Analysis with Related Compounds

CompoundStructural VariationsBiological Activity
Ethyl 1-[(6-chloro-7-hydroxy-2-oxo)Chlorine substituent at position 6Enhanced antibacterial potency
Piperidine-4-carboxamide derivativeCarboxamide instead of carboxylateImproved blood-brain barrier penetration

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